4-Aminoquinaldine
Overview
Description
4-Aminoquinaldine, also known as 4-amino-2-methylquinoline, is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. It serves as a building block for the synthesis of drug-like molecules and has been explored for its cytotoxic effects against cancer cell lines, as well as its use in the synthesis of polymers with interesting optical and electrical properties .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives, including 4-aminoquinaldine, has been achieved through different methods. One approach involves the aza hetero-Diels-Alder reaction using 2H-indazole as a diene partner, which allows for the formation of highly substituted 4-aminoquinolines. This method is notable for its atom economy and the use of readily available starting materials under mild conditions . Another synthesis route involves the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines, leading to a series of 4-aminoquinoline derivatives . Additionally, 4-aminoquinaldine has been used to synthesize imine polymers through oxidative polycondensation with various aldehydes .
Molecular Structure Analysis
The molecular structure of 4-aminoquinaldine has been characterized using techniques such as NMR, FAB-MS spectral, and elemental analyses. These methods have confirmed the structures of synthesized 4-aminoquinoline derivatives . Furthermore, polymorphs of 4-aminoquinaldine have been predicted and characterized, revealing different packing densities and hydrogen bonding interactions in the solid state .
Chemical Reactions Analysis
4-Aminoquinaldine is a versatile compound that can undergo various chemical reactions. It has been used as a monomer in the synthesis of imine polymers via oxidative polycondensation, which involves the formation of C=N bonds . The compound has also been involved in the synthesis of hybrid molecules with potential antimalarial activity, where it is coupled with other pharmacophores like triazole and triazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinaldine and its derivatives have been extensively studied. The synthesized imine polymers from 4-aminoquinaldine exhibit multicolor emission behavior and have been characterized by various techniques, including thermogravimetric analysis, size exclusion chromatography, and fluorescence measurements. These polymers show lower optical and electrochemical band gaps compared to the monomer, indicating more conjugated structures . The solid-state forms of 4-aminoquinaldine have been explored, revealing polymorphs with different packing structures and solvent inclusion properties . Additionally, the hydrolysis of 4-arylamino-1,2,3,4-tetrahydroquinaldines, which are related to 4-aminoquinaldine, has been studied for its mechanism and stereochemistry .
Scientific Research Applications
Corrosion Inhibition
4-AQ has been tested as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that its efficiency in preventing corrosion increases with the concentration of 4-AQ, reaching up to 80% at certain concentrations. The interaction follows the Langmuir adsorption isotherm, indicating a strong and specific adsorption to the steel surface (Düdükcü & Avci, 2015).
Electrochemical Properties
4-AQ has been observed to form electroactive films through potential sweep electrolysis in acidic solutions. This property is significant for applications in electrochemistry, such as in the creation of polymeric films that exhibit reversible oxidation-reduction responses (Azzem, 1995).
Antibacterial Activity
Derivatives of 4-AQ have shown antibacterial properties. N-alkyl derivatives of 4-AQ exhibit both bactericidal and protein precipitating actions, and their antibacterial efficacy is influenced by the length of the alkyl chain (Caldwell et al., 1961).
Crystal Structure and Polymorphism
Research has focused on the crystal structure prediction and polymorphism of 4-AQ. Studies have identified various hydrate and anhydrate forms of 4-AQ, contributing to the understanding of its physical and chemical properties, which are crucial for its application in materials science (Braun et al., 2016).
Antileishmanial Activity
4-Aminoquinaldine derivatives have been explored as potential treatments for visceral leishmaniasis. These derivatives demonstrate significant efficacy and are promising lead compounds for treating this disease (Palit et al., 2011).
Thermal and Spectral Studies
The thermal behavior and spectral properties of 4-AQ compounds have been extensively studied, providing insights into their stability and potential applications in various fields, including material science and pharmaceuticals (Allan et al., 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFIBRMFPWUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216477 | |
Record name | 4-Amino-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Aminoquinaldine | |
CAS RN |
6628-04-2 | |
Record name | 4-Amino-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6628-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinaldinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6628-04-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-QUINALDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.